Ethyl 6-cyclobutylpyrimidine-4-carboxylate

Description

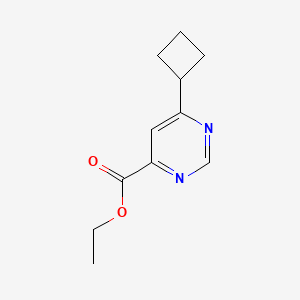

Ethyl 6-cyclobutylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a cyclobutyl substituent at the 6-position and an ethyl ester group at the 4-position of the heterocyclic ring. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name |

ethyl 6-cyclobutylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)8-4-3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVZUNOCYIAFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-cyclobutylpyrimidine-4-carboxylate has garnered attention for its structural features that may contribute to biological activity. The pyrimidine ring is a common motif in many pharmaceuticals, often associated with diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-cyclobutylpyrimidine-4-carboxylate exhibit anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell survival and growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that pyrimidine derivatives can act as inhibitors of specific kinases involved in inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. For example, p38 MAPK inhibitors, which share structural similarities, have been shown to reduce inflammation effectively .

Pharmacological Studies

Pharmacological studies have highlighted the potential of ethyl 6-cyclobutylpyrimidine-4-carboxylate as a lead compound for developing new drugs targeting various conditions.

Targeted Protein Degradation

A novel application involves the use of ethyl 6-cyclobutylpyrimidine-4-carboxylate in targeted protein degradation strategies. This approach utilizes small molecules to facilitate the degradation of specific proteins implicated in diseases, thereby offering a method to modulate pathological processes at the molecular level .

Cardiovascular Applications

The compound's pharmacological profile suggests potential applications in treating cardiovascular diseases, particularly hypertrophic cardiomyopathy (HCM). Studies indicate that certain pyrimidine derivatives can improve cardiac function by stabilizing myosin conformations, which is crucial for effective muscle contraction .

Synthesis and Characterization

The synthesis of ethyl 6-cyclobutylpyrimidine-4-carboxylate typically involves multi-step organic reactions. The characterization of this compound is essential for understanding its properties and potential applications.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Cyclobutane, pyrimidine precursor | Heat, solvent |

| 2 | Esterification | Ethanol, acid catalyst | Reflux |

| 3 | Purification | Chromatography | Solvent gradient |

Case Studies and Research Findings

Several case studies illustrate the practical applications of ethyl 6-cyclobutylpyrimidine-4-carboxylate in drug development:

-

Case Study 1: Anticancer Research

A study demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models by targeting specific oncogenic pathways. -

Case Study 2: Inflammation Model

In a murine model of arthritis, administration of a pyrimidine derivative resulted in significant reductions in inflammatory markers and improved joint function.

Mechanism of Action

The mechanism by which Ethyl 6-cyclobutylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structure-activity relationship (SAR) studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of Ethyl 6-cyclobutylpyrimidine-4-carboxylate include:

Physicochemical Properties

- Steric Effects : Cyclobutyl’s larger size may hinder interactions at enzyme active sites compared to smaller substituents like methyl .

- Electronic Effects: Electron-donating groups (e.g., amino) or withdrawing groups (e.g., CF₃) modulate the pyrimidine ring’s electron density, affecting reactivity in nucleophilic/electrophilic reactions .

Conformational Analysis

The cyclobutyl group’s puckering behavior (described in for cyclic systems) could influence the compound’s three-dimensional conformation, impacting binding to biological targets or crystal packing in materials science .

Data Tables

Table 1: Key Analogs and Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| Ethyl 6-cyclobutylpyrimidine-4-carboxylate | ~248.3 | Not reported | ~2.5 |

| Ethyl 6-methylpyrimidine-4-carboxylate | 196.2 | Not reported | ~1.8 |

| Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate | 279.2 | Not reported | ~2.1 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 188.6 | Not reported | ~1.2 |

Biological Activity

Ethyl 6-cyclobutylpyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic contexts, drawing from diverse research sources.

Chemical Structure and Synthesis

Ethyl 6-cyclobutylpyrimidine-4-carboxylate features a pyrimidine core substituted with a cyclobutyl group at the 6-position and an ethyl ester at the 4-carboxylic acid position. The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : Using appropriate precursors such as urea and cyclobutanone derivatives.

- Carboxylation : Introducing the carboxylic acid functionality via a reaction with carbon dioxide or related reagents.

- Esterification : Reacting the carboxylic acid with ethanol in the presence of an acid catalyst to yield the final ester product.

Antimicrobial Properties

Research indicates that Ethyl 6-cyclobutylpyrimidine-4-carboxylate exhibits notable antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with nucleic acid synthesis, a common target for antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, Ethyl 6-cyclobutylpyrimidine-4-carboxylate demonstrated significant cytotoxic effects against several cancer cell lines, including:

- A431 (vulvar epidermal carcinoma) : Inhibition of cell proliferation was observed, suggesting potential as a therapeutic agent in skin cancers.

- HeLa (cervical cancer) : Induced apoptosis was noted, indicating that the compound may trigger programmed cell death pathways.

The biological activity of Ethyl 6-cyclobutylpyrimidine-4-carboxylate is hypothesized to stem from its structural similarity to nucleoside analogs, allowing it to interfere with DNA and RNA synthesis. This interference can lead to:

- Disruption of nucleotide metabolism.

- Induction of cellular stress responses.

- Activation of apoptotic pathways in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Mechanistic Insights :

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.